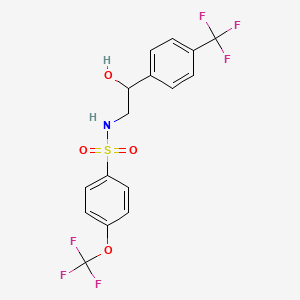
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13F6NO4S and its molecular weight is 429.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity that has garnered interest in pharmacological research. This compound is characterized by its unique trifluoromethyl and trifluoromethoxy substituents, which contribute to its biological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C16H15F6N1O3S
- Molecular Weight : 393.35 g/mol
Structural Features
- Trifluoromethyl Group : Enhances lipophilicity and may influence the interaction with biological targets.
- Hydroxyl Group : Potentially involved in hydrogen bonding, enhancing solubility and bioavailability.
- Sulfonamide Moiety : Commonly associated with antibacterial activity.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit antimicrobial activity. The presence of the sulfonamide group is critical for this effect, as it mimics para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.
Enzyme Inhibition
Studies have shown that similar compounds can act as inhibitors of various enzymes, including:
- Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced folate levels, impacting cell proliferation.
- Carbonic Anhydrase : Implicated in various physiological processes, including acid-base balance and fluid secretion.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of sulfonamide compounds showed significant activity against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Neuroprotective Effects : Certain derivatives exhibited neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity, which is beneficial in neurodegenerative disorders like Alzheimer's disease.
In Vitro Studies
In vitro assays have illustrated that the compound exhibits:
- IC50 Values : Reflecting the concentration required to inhibit 50% of enzyme activity. For example, some related compounds have shown IC50 values ranging from 10 μM to 30 μM against AChE.
Data Table of Biological Activities
The biological activity of this compound can be attributed to:
- Competitive Inhibition : Competes with PABA for binding sites on bacterial enzymes.
- Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with target enzymes, enhancing binding affinity.
科学研究应用
Structure and Composition
- Molecular Formula : C17H12F9NO3S
- Molecular Weight : 481.3 g/mol
- IUPAC Name : N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Liver X Receptor Agonism
TO-901317 is recognized as an agonist for Liver X Receptors (LXRα and LXRβ), which play critical roles in lipid metabolism and inflammation. Research indicates that activation of these receptors can lead to beneficial effects in metabolic disorders such as obesity and diabetes.
Case Study: Metabolic Regulation
In a study examining the effects of TO-901317 on lipid metabolism, it was found that the compound significantly increased the expression of genes involved in cholesterol efflux and fatty acid oxidation in liver cells. This suggests its potential utility in treating dyslipidemia and related metabolic disorders .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. Its ability to modulate inflammatory pathways makes it a candidate for developing new therapeutic agents for inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
In murine models of inflammation, TO-901317 demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its potential application in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Cancer Research
TO-901317 has shown promise in cancer research, particularly as a potential therapeutic agent for various types of cancer by targeting specific signaling pathways involved in tumor growth.
Case Study: Breast Cancer Cells
Research involving breast cancer cell lines indicated that TO-901317 could inhibit cell proliferation and induce apoptosis through the modulation of LXR signaling pathways. This highlights its potential role as an adjunct therapy in cancer treatment .
Neuroprotective Effects
Emerging studies suggest that TO-901317 may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection Against Oxidative Stress
In vitro studies have demonstrated that TO-901317 can protect neuronal cells from oxidative stress-induced damage, suggesting its potential application in neuroprotection .
Data Table: Summary of Applications
属性
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO4S/c17-15(18,19)11-3-1-10(2-4-11)14(24)9-23-28(25,26)13-7-5-12(6-8-13)27-16(20,21)22/h1-8,14,23-24H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWPNMVRTVJNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













